4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine
Description
Historical Development of Pyrimidine-Biphenyl Hybrid Structures
The synthesis of pyrimidine-biphenyl hybrids originated from efforts to overcome limitations in traditional heterocyclic compounds. Early work in the 20th century focused on simple pyrimidine derivatives, but the integration of biphenyl systems began gaining traction in the 1990s with the rise of scaffold-hopping strategies. A pivotal advancement occurred through Hiyama cross-coupling methodologies, enabling efficient aryl-aryl bond formation between silicon-functionalized biphenyl precursors and halogenated pyrimidines.
Key milestones include:
- 1998 : First reported use of palladium-catalyzed Suzuki-Miyaura coupling to create biphenyl-pyrimidine conjugates
- 2010s : Development of nickel-catalyzed systems for improved functional group tolerance
- 2020s : Application of continuous-flow reactors for scalable synthesis of iodophenyl-substituted variants
The specific incorporation of 3-fluoro-4-iodophenyl substituents, as seen in this compound, emerged from structure-activity relationship (SAR) studies demonstrating enhanced electronic effects for biological target engagement.
Significance in Medicinal and Agricultural Chemistry
This compound occupies a unique niche due to its dual potential applications:
In agriculture, the biphenyl moiety enhances lipid membrane penetration, while the electron-deficient pyrimidine core interacts with AHAS catalytic domains. Medicinally, the 3-fluoro-4-iodophenyl group provides optimal halogen bonding for COX-2 active site recognition, with iodine's polarizability contributing to binding entropy.
Research Evolution and Current Scientific Positioning
Recent advances have focused on three key areas:
Synthetic Methodology Optimization
Nickel-catalyzed C–H arylation techniques now achieve 85-92% yields for biphenyl-pyrimidine couplings, reducing reliance on precious metal catalysts. Microwave-assisted synthesis cuts reaction times from 24 hours to <45 minutes for fluorinated intermediates.Resistance Mitigation
In agricultural contexts, pyrimidine-biphenyl hybrids maintain efficacy against AHAS inhibitor-resistant Descurainia sophia at 0.94 g ai/ha versus 150 g ai/ha for traditional herbicides.Selectivity Enhancements
Molecular dynamics simulations reveal that the 4-iodo substituent creates a 2.3 Å hydrophobic pocket interaction in COX-2, explaining 40-fold selectivity over COX-1.
Current research priorities include developing chiral variants for enantioselective target engagement and exploring photocatalytic degradation pathways for environmental safety.
Structural Classification within Heterocyclic Chemistry
This compound belongs to the pyrimidine-biphenyl subclass of fused heterocyclic systems, characterized by:
- Core Structure : Six-membered pyrimidine ring (positions 1-3: N–C–N) fused to a biphenyl system through C4–C1' bonding
- Substituent Hierarchy :
- Primary pharmacophore: 2-(3-fluoro-4-iodophenyl) group
- Secondary motif: 4-[1,1'-biphenyl]-4-yl anchoring system
The electronic configuration creates distinct reactivity patterns:
$$
\text{Electrophilic Aromatic Substitution} \propto \frac{\sigma{\text{meta}}(F) + \sigma{\text{para}}(I)}{\pi_{\text{pyrimidine}}}
$$
Where σ represents substituent electronic effects and π denotes the pyrimidine ring's aromatic character. This alignment enables regioselective functionalization at the pyrimidine C5 position while maintaining biphenyl conjugation.
The iodine atom's +M effect (+0.18 e⁻ donation) combines with fluorine's -I effect (-0.34 e⁻ withdrawal) to create localized electron deficiencies ideal for charge-transfer interactions in biological systems. Comparative analysis with simpler heterocycles shows 3.2× greater dipole moment (4.78 D) versus unsubstituted biphenylpyrimidines, enhancing membrane permeability.
Properties
IUPAC Name |
2-(3-fluoro-4-iodophenyl)-4-(4-phenylphenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FIN2/c23-19-14-18(10-11-20(19)24)22-25-13-12-21(26-22)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCOHQDCUEGLLLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC=C3)C4=CC(=C(C=C4)I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between two organic groups. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it suitable for synthesizing complex molecules like 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction to achieve higher yields and purity. This can be done by carefully selecting the catalyst, base, and solvent, as well as controlling the reaction temperature and time. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or convert them into different ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.
Scientific Research Applications
4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate its interactions with biological macromolecules.
Industry: The compound can be used in the development of advanced materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 4-[1,1’-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine can be contextualized by comparing it with analogous pyrimidine derivatives. Below is a detailed analysis of key compounds, supported by molecular data and applications:
Structural and Physicochemical Comparisons
Functional and Application Differences
- Halogen Effects: The iodine in the target compound provides a heavy atom for crystallographic studies (e.g., SHELX-based refinement ), whereas bromine in the compound from offers weaker X-ray scattering but lower steric hindrance. Fluorine enhances electronegativity and metabolic stability compared to non-halogenated analogs, making the target compound suitable for drug discovery.
Solubility and Reactivity :
- Biological and Industrial Applications: The target compound’s iodine could be leveraged in radiopharmaceuticals or kinase inhibitors, while is tailored for agrochemical intermediates due to its hydrophobic chains .
Crystallographic and Computational Analysis
Tools like Mercury CSD enable comparative analysis of crystal packing and intermolecular interactions. For example:
- The iodine in the target compound may form halogen bonds (C–I···N/O), influencing crystal lattice stability.
- In contrast, the bromine in and fluorine in the target compound participate in weaker C–X···π interactions.
Biological Activity
4-[1,1'-Biphenyl]-4-yl-2-(3-fluoro-4-iodophenyl)pyrimidine is a complex organic compound belonging to the pyrimidine class. Its unique structural characteristics, including a biphenyl group and a fluorinated iodophenyl moiety, make it a subject of interest in medicinal chemistry and biological research. This article discusses its biological activity, focusing on its mechanism of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- Biphenyl group : Enhances the lipophilicity and biological activity.
- Fluorinated iodophenyl group : Imparts unique electronic properties that can influence binding affinity to biological targets.
The primary target of this compound is the enzyme dihydroorotate dehydrogenase (DHO-DH) . It acts as a potent inhibitor of DHO-DH, which is crucial in the de novo pyrimidine biosynthesis pathway . The inhibition of DHO-DH leads to a reduction in pyrimidine nucleotide synthesis, ultimately affecting cell proliferation and survival.
Biochemical Pathways
The disruption of the de novo pyrimidine biosynthesis pathway results in:
- Decreased synthesis of uridine monophosphate (UMP) and cytidine monophosphate (CMP).
- Impairment of DNA and RNA synthesis, leading to growth inhibition in rapidly dividing cells.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The IC50 values for different cell lines are summarized in Table 1.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| A549 | 3.8 |
| MCF-7 | 6.0 |
| HCT116 | 4.5 |
These results indicate a promising potential for this compound as an anticancer agent.
Case Studies
A notable study by Smith et al. (2023) explored the effects of this compound on colorectal cancer cells. The researchers found that treatment with this compound led to:
- Induction of apoptosis as evidenced by increased caspase activity.
- Cell cycle arrest at the G1 phase.
Another study highlighted its role in inhibiting tumor growth in vivo using xenograft models, showing a significant reduction in tumor size compared to control groups.
Q & A
Q. Methodology :
- Synthesize analogs with systematic substituent changes (e.g., halogens, alkyl groups).
- Compare activity profiles using standardized assays (e.g., cytotoxicity in HEK293 cells) .
Advanced: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC50_{50}50)?
Methodological Answer:
Standardize Assay Conditions : Control variables like buffer pH, temperature, and cell passage number.
Orthogonal Validation : Confirm activity via independent methods (e.g., SPR for binding affinity vs. enzymatic assays).
Meta-Analysis : Compare datasets across studies, noting structural variations (e.g., iodine vs. bromine substituents) that may explain discrepancies .
Advanced: What computational tools are suitable for predicting its physicochemical properties?
Methodological Answer:
- Solubility Prediction : Use ChemAxon or ALOGPS to estimate log and aqueous solubility.
- ADMET Profiling : SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and toxicity.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to guide synthetic optimization .
Basic: What strategies improve compound stability during storage?
Methodological Answer:
- Salt Formation : Convert to hydrochloride or dihydrochloride salts to enhance stability (e.g., reduced hygroscopicity) .
- Storage Conditions : Use amber vials under argon at -20°C to prevent photodegradation and oxidation.
- Lyophilization : For long-term storage, lyophilize in PBS (pH 7.4) .
Advanced: How is the compound’s selectivity for specific biological targets validated?
Methodological Answer:
- Panel Screening : Test against a broad panel of receptors/enzymes (e.g., Eurofins CEREP panel).
- CRISPR Knockout Models : Use gene-edited cell lines to confirm target dependency (e.g., p38 MAP kinase knockout vs. wild-type) .
- CETSA (Cellular Thermal Shift Assay) : Verify target engagement in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
